4-(2'-甲氧基苄氧基)苯基硼酸

描述

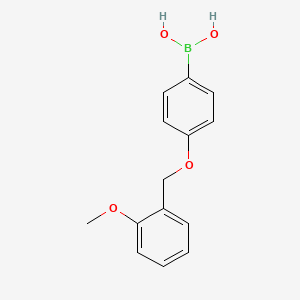

4-(2'-Methoxybenzyloxy)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

科学研究应用

Medicinal Chemistry

a. Drug Delivery Systems

4-(2'-Methoxybenzyloxy)phenylboronic acid is often utilized in the development of targeted drug delivery systems due to its ability to form reversible covalent bonds with diols. This property is particularly beneficial in creating nanoparticles that can selectively deliver chemotherapeutic agents to cancer cells.

- Case Study: Research has demonstrated that phenylboronic acid-decorated nanoparticles exhibit enhanced cellular uptake and tumor penetration compared to non-decorated counterparts. For instance, studies involving chitosan nanoparticles modified with phenylboronic acid showed significant improvements in drug delivery efficiency and tumor growth inhibition in vivo models .

b. Antitumor Activity

The compound's ability to target tumor cells makes it a candidate for developing antitumor therapies. Its interaction with sialic acid residues on cancer cell surfaces enhances the specificity and efficacy of drug-loaded nanoparticles.

- Data Table: Antitumor Efficacy of Phenylboronic Acid-Modified Nanoparticles

| Study Reference | Nanoparticle Type | Drug Loaded | Tumor Model | Efficacy (%) |

|---|---|---|---|---|

| Chitosan-PBA NPs | Doxorubicin | H22 Tumor-Bearing Mice | 85 | |

| Polymeric NPs | Various | In vitro Spheroids | 75 |

Biochemical Applications

a. Sensors and Receptors

4-(2'-Methoxybenzyloxy)phenylboronic acid can serve as a sensor for carbohydrates due to its Lewis acid properties, allowing for specific interactions with diols present in sugars.

- Case Study: The compound has been incorporated into biosensors for glucose detection, utilizing its selective binding properties to enhance sensitivity and specificity .

b. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of glycosidases and proteases, where it can interfere with enzyme activity through boronate ester formation.

Material Science

a. Polymer Development

In material science, phenylboronic acids are used to create stimuli-responsive polymers that can undergo changes in response to environmental conditions such as pH or temperature.

- Data Table: Properties of PBA Polymers

| Polymer Type | Response Trigger | Application Area |

|---|---|---|

| PBA Hydrogels | pH | Drug Delivery |

| PBA-based Scaffolds | Temperature | Tissue Engineering |

作用机制

They are often used in the Suzuki-Miyaura cross-coupling reactions , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and in the synthesis of various biologically active compounds.

The pharmacokinetics of boronic acids can be influenced by their physicochemical properties, such as lipophilicity and water solubility , which can affect their absorption, distribution, metabolism, and excretion (ADME) properties.

The action and stability of boronic acids can also be influenced by environmental factors such as temperature . For instance, 4-(2’-Methoxybenzyloxy)phenylboronic acid is recommended to be stored under an inert atmosphere at 2-8°C .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2'-Methoxybenzyloxy)phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(2'-Methoxybenzyloxy)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-(2'-Methoxybenzyloxy)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

Reduction: Sodium borohydride or other reducing agents under mild conditions.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Phenols or quinones.

Reduction: Boronate esters.

Substitution: Substituted phenyl derivatives.

相似化合物的比较

Similar Compounds

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 2-Methoxyphenylboronic acid

Uniqueness

4-(2'-Methoxybenzyloxy)phenylboronic acid is unique due to the presence of both a methoxybenzyl group and a boronic acid group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers improved stability and versatility, particularly in cross-coupling reactions.

生物活性

4-(2'-Methoxybenzyloxy)phenylboronic acid is a derivative of phenylboronic acid that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features enable it to interact with biological molecules, making it a candidate for therapeutic applications, especially in cancer treatment and drug delivery systems. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a phenylboronic acid moiety linked to a methoxybenzyloxy group. This structure is crucial for its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids.

The biological activity of 4-(2'-Methoxybenzyloxy)phenylboronic acid is primarily attributed to its interactions with various biomolecules, including:

- Enzyme Inhibition : Boronic acids can inhibit enzymes such as serine proteases by forming stable complexes.

- Targeting Cancer Cells : The compound can be utilized in targeted drug delivery systems where it binds to sialylated glycoproteins overexpressed on cancer cells, enhancing the specificity and efficacy of anticancer agents .

Biological Activity Data

Recent studies have demonstrated the compound's potential in various biological contexts:

Case Studies

- Cytotoxicity in Cancer Treatment : A study involving the use of phenylboronic acid derivatives highlighted their ability to reduce tumor size significantly in xenograft models. The derivatives showed superior cytotoxicity compared to established drugs like chlorambucil .

- Nanotechnology Applications : Research on polymeric micelles functionalized with 4-(2'-Methoxybenzyloxy)phenylboronic acid indicated enhanced cellular uptake and tumor suppression capabilities in animal models .

Toxicological Profile

The acute toxicity of boronic acids, including 4-(2'-Methoxybenzyloxy)phenylboronic acid, has been evaluated. Most studies indicate low toxicity levels at therapeutic doses, making them suitable candidates for further development in drug formulations .

Future Directions

Ongoing research aims to:

- Elucidate the detailed mechanisms by which 4-(2'-Methoxybenzyloxy)phenylboronic acid interacts with biological targets.

- Develop more effective drug delivery systems utilizing this compound for enhanced therapeutic outcomes.

- Investigate potential combinations with other therapeutic agents to improve efficacy against resistant cancer types.

属性

IUPAC Name |

[4-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-14-5-3-2-4-11(14)10-19-13-8-6-12(7-9-13)15(16)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZFEBLXRQPHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584718 | |

| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-74-5 | |

| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。